molecular formula C6H4BrClN2O B2638978 6-Bromo-5-chloronicotinamide CAS No. 1335059-22-7

6-Bromo-5-chloronicotinamide

Cat. No.: B2638978
CAS No.: 1335059-22-7
M. Wt: 235.47
InChI Key: BYPIANFLFILTLC-UHFFFAOYSA-N
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Description

6-Bromo-5-chloronicotinamide is a heterocyclic aromatic compound with the molecular formula C6H4BrClN2O. It is a derivative of nicotinamide, characterized by the presence of bromine and chlorine atoms on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated systems to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-Bromo-5-chloronicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-chloronicotinamide is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-bromo-5-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPIANFLFILTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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